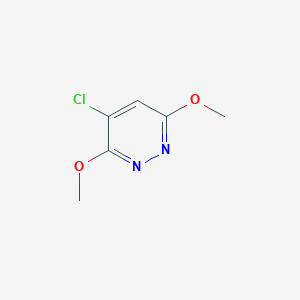

4-Chloro-3,6-dimethoxypyridazine

Description

It is synthesized via reactions involving acetic acid and hydrogen peroxide, yielding a colorless crystalline solid with a melting point of 141–142°C . The chlorine atom at position 4 enhances its reactivity toward nucleophilic substitution, while the methoxy groups influence electronic distribution and steric effects. This compound serves as a key intermediate in pharmaceutical and agrochemical research due to its versatile reactivity.

Properties

IUPAC Name |

4-chloro-3,6-dimethoxypyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-10-5-3-4(7)6(11-2)9-8-5/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKAUHCNLNWUOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C(=C1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557314 | |

| Record name | 4-Chloro-3,6-dimethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98198-66-4 | |

| Record name | 4-Chloro-3,6-dimethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,6-dimethoxypyridazine typically involves the methoxylation of 3,4,6-trichloropyridazine. The process includes the following steps :

Methoxylation Reaction: 3,4,6-trichloropyridazine is treated with sodium methoxide, resulting in the formation of this compound and a molecular complex composed of 6-chloro-3,4-dimethoxypyridazine and 3-chloro-4,6-dimethoxypyridazine.

Reaction Conditions: The reaction is typically carried out in a solvent such as methanol, under controlled temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,6-dimethoxypyridazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridazine derivatives, which may have different properties and applications.

Scientific Research Applications

4-Chloro-3,6-dimethoxypyridazine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3,6-dimethoxypyridazine involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or binding to specific receptors, thereby exerting its biological effects . The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogues and Physical Properties

Key Observations :

- Chlorine vs. Carboxylic Acid Chloride : The chlorine in this compound is less reactive than the carboxylic acid chloride group in 3,6-dichloro-4-pyridazinecarboxylic acid chloride, which readily forms amides with amines .

- N-Oxide Derivatives: The presence of an N-oxide (e.g., in 3,4,6-trimethoxypyridazine 1-oxide) increases thermal stability, as evidenced by higher decomposition temperatures (~202–203°C) compared to non-oxidized analogs .

Reactivity in Nucleophilic Substitution

This compound undergoes regioselective reactions at the C4 position due to the electron-withdrawing chlorine atom. For example:

- Acylation : Reacts with acetyl chloride (AcCl) to form this compound 1-oxide (m.p. 133–134°C) .

- Contrast with 3,6-Dichloro Derivatives: In 3,6-dichloro-4-pyridazinecarboxylic acid chloride, O-nucleophiles preferentially attack C6, while N-nucleophiles fail to form 6-amino derivatives, highlighting steric and electronic differences .

Solvent Effects on Reactivity

Solvent polarity significantly impacts reaction pathways in pyridazine derivatives. For instance:

- Polar Solvents : Enhance nucleophilic substitution at C4 in this compound by stabilizing transition states .

- Nonpolar Solvents: Favor retention of the chlorine substituent, reducing substitution rates .

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | This compound | 3,4,6-Trimethoxypyridazine 1-oxide | 3,6-Dichloro-4-pyridazinecarboxylic acid chloride |

|---|---|---|---|

| Molecular Formula | C₆H₆ClN₂O₂ | C₇H₈N₂O₄ | C₅H₂Cl₂N₂O₂ |

| Molecular Weight | ~188.58 | ~200.15 | ~208.99 |

| Melting Point | 141–142°C | 202–203°C (decomp.) | Not reported |

| Key Functional Groups | Cl, OMe | OMe, N-oxide | Cl, COCl |

Biological Activity

Overview

4-Chloro-3,6-dimethoxypyridazine is a heterocyclic compound with the molecular formula CHClNO. It features chlorine and methoxy groups at the 4 and 3,6 positions, respectively. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In one study, the compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated that it possesses a minimum inhibitory concentration (MIC) that effectively inhibits bacterial growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against common pathogens such as Candida albicans. In vitro studies revealed an MIC of 64 µg/mL against this yeast, indicating its potential utility in treating fungal infections .

The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of specific enzymes or pathways crucial for microbial survival. For instance, it may disrupt cell wall synthesis or interfere with metabolic processes essential for growth . Further studies are needed to elucidate the precise molecular targets.

Synthesis and Evaluation

A study focused on synthesizing derivatives of this compound and evaluating their biological activities. The synthesized compounds were subjected to various assays to assess their antimicrobial efficacy. The results indicated that modifications to the methoxy groups significantly influenced their biological activity .

Toxicological Assessment

Toxicological evaluations have been conducted to determine the safety profile of this compound. In animal studies, it was found to have low acute toxicity with no significant adverse effects at therapeutic doses. However, long-term exposure studies are necessary to fully understand its safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.